molecular formula C21H18FN3O3 B2626741 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326895-66-2

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2626741
CAS No.: 1326895-66-2
M. Wt: 379.391
InChI Key: NHCXQTZEJPYDEF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazinone core substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazine derivative can react with a diketone to form the pyrazolo[1,5-a]pyrazinone core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazinone core is treated with a 3,4-dimethoxyphenyl halide in the presence of a base.

    Attachment of the 3-Fluorobenzyl Group: This step involves nucleophilic substitution reactions, where the intermediate product from the previous step is reacted with a 3-fluorobenzyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like halides, amines, or ethers.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(3,4-Dimethoxyphenyl)-5-(3-bromobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(3,4-Dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-27-19-7-6-15(11-20(19)28-2)17-12-18-21(26)24(8-9-25(18)23-17)13-14-4-3-5-16(22)10-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXQTZEJPYDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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